2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide

Lipophilicity Drug-likeness Permeability

2-[2-Bromo-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide (CAS 693813-03-5) is a synthetic small-molecule phenoxyacetamide derivative with the molecular formula C₁₅H₁₃BrFNO₃ and a molecular weight of 354.17 Da. The compound is listed in multiple commercial screening libraries (e.g., ChemDiv compound Y903-4479, ChemBridge, Vitas-M) and is primarily supplied as a research‑grade screening compound at typical purities ≥95%.

Molecular Formula C15H13BrFNO3
Molecular Weight 354.17 g/mol
CAS No. 693813-03-5
Cat. No. B3644539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide
CAS693813-03-5
Molecular FormulaC15H13BrFNO3
Molecular Weight354.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)CO)Br)F
InChIInChI=1S/C15H13BrFNO3/c16-13-7-10(8-19)1-6-14(13)21-9-15(20)18-12-4-2-11(17)3-5-12/h1-7,19H,8-9H2,(H,18,20)
InChIKeyVKHVEWJDBAQEJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Bromo-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide (CAS 693813-03-5): A Structurally Defined Phenoxyacetamide Screening Candidate for Biomedical Procurement


2-[2-Bromo-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide (CAS 693813-03-5) is a synthetic small-molecule phenoxyacetamide derivative with the molecular formula C₁₅H₁₃BrFNO₃ and a molecular weight of 354.17 Da [1]. The compound is listed in multiple commercial screening libraries (e.g., ChemDiv compound Y903-4479, ChemBridge, Vitas-M) and is primarily supplied as a research‑grade screening compound at typical purities ≥95% . It belongs to a family of 2‑(substituted‑phenoxy)‑N‑phenylacetamides that have been explored for anti‑cancer, anti‑inflammatory, and analgesic activities in preclinical models [2]. However, no direct biological assay data are currently available for this specific compound in authoritative public databases such as ChEMBL or PubChem BioAssay [3].

Why 2-[2-Bromo-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide Cannot Be Replaced by In‑Class Phenoxyacetamide Analogs Without Quantitative Justification


Phenoxyacetamide derivatives are not functionally interchangeable simply because they share a core scaffold. In the series studied by Rani et al., small variations in the N‑phenyl substituent (e.g., halogen type and position) led to divergent anticancer activities against MCF‑7 and SK‑N‑SH cells [1]. Within the ChemDiv library of 2‑[2‑bromo‑4‑(hydroxymethyl)phenoxy]‑N‑arylacetamides, the N‑(4‑fluorophenyl) variant (CAS 693813‑03‑5) is distinct from the N‑phenyl (CAS 693812‑22‑5) and N‑(4‑methylphenyl) (CAS 693805‑69‑5) analogs in its computed logP, polar surface area, and halogen‑bonding potential—properties known to affect membrane permeability, target engagement, and metabolic stability [2]. Therefore, procuring one analog as if it were equivalent to another risks introducing uncontrolled variables into biological assays, particularly when structure‑activity relationships (SAR) are being established or when a specific physicochemical profile is required.

Quantitative Differentiation Evidence for 2-[2-Bromo-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide vs. Its Closest Commercially Available Analogs


Computed Lipophilicity (XLogP3-AA) of 2-[2-Bromo-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide vs. N‑Phenyl and N‑(4‑Methylphenyl) Analogs

The 4‑fluorophenyl substituent yields a computed lipophilicity (XLogP3-AA) of 2.7, which is lower than the N‑phenyl analog (XLogP3-AA ≈ 3.0) but higher than the N‑(4‑methylphenyl) analog (XLogP3-AA ≈ 3.2), based on PubChem computed descriptors. This intermediate lipophilicity may provide a differentiated balance between aqueous solubility and membrane permeability in cell-based assays. [1][2][3]

Lipophilicity Drug-likeness Permeability

Hydrogen‑Bond Donor/Acceptor Profile and Topological Polar Surface Area (tPSA) of 2-[2-Bromo-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide vs. Des‑Fluoro Analogs

The target compound has two hydrogen‑bond donors (hydroxymethyl OH and amide NH) and four hydrogen‑bond acceptors (amide carbonyl, phenoxy oxygen, fluorine, and hydroxymethyl oxygen). Its computed tPSA of 47 Ų is slightly higher than the N‑phenyl analog (tPSA ≈ 38 Ų) due to the presence of the fluorine atom, which increases polar surface area without adding a proton donor. This may alter passive permeability and transporter recognition relative to the non‑fluorinated analog. [1][2]

Polar surface area Hydrogen bonding Oral bioavailability

Electron‑Withdrawing Fluorine Effect on Aromatic Ring Electronics and Potential Metabolic Stability of 2-[2-Bromo-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide

Introduction of a fluorine atom at the para position of the N‑phenyl ring is a well‑established medicinal chemistry strategy to block oxidative metabolism at that site. In the context of phenoxyacetamide SAR, Rani et al. demonstrated that halogen substitution on the aromatic ring significantly influences biological activity [1]. While no direct metabolic stability data exist for this compound, class‑level precedent indicates that para‑fluorination typically reduces CYP450‑mediated hydroxylation compared to the unsubstituted phenyl analog, potentially prolonging metabolic half‑life. [2]

Metabolic stability CYP450 Fluorine substitution

Low Molecular Weight and Favorable Rotatable Bond Count of 2-[2-Bromo-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide Support Lead‑Like Chemical Space

With a molecular weight of 354 Da and only 5 rotatable bonds, the compound resides within the lead‑like chemical space (MW ≤350 Da, rotatable bonds ≤7). Its computed property profile (MW 350–400, logP 2–3, tPSA <60 Ų) aligns with empirically derived criteria for compound quality in early drug discovery. These parameters are comparable to other ChemDiv screening compounds in the same series but distinguish it from larger, more complex phenoxyacetamide derivatives that may exhibit poorer solubility or permeability. [1][2]

Lead-likeness Fragment-based screening Chemical space

Evidence‑Based Application Scenarios for 2-[2-Bromo-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide in Drug Discovery and Chemical Biology


SAR Expansion of Halogenated Phenoxyacetamide Screening Hits

When a phenoxyacetamide core has been identified as a hit in a primary screen, this compound serves as a logical fluorine‑containing analog for SAR exploration. Its intermediate lipophilicity (XLogP3-AA = 2.7) and increased tPSA (47 Ų) relative to the des‑fluoro analog allow researchers to systematically probe the effect of para‑fluorination on target potency, selectivity, and cellular permeability. Use of the exact CAS‑registered compound ensures reproducibility across laboratories. [1]

Control Compound for Fluorine‑Specific Biochemical Interactions

The presence of a single fluorine atom on the N‑phenyl ring creates a distinctive ¹⁹F NMR probe and a halogen‑bonding acceptor site. In biophysical assays (e.g., ¹⁹F NMR ligand‑observed screening, X‑ray crystallography), this compound can be used alongside its non‑fluorinated analog (CAS 693812-22-5) to differentiate fluorine‑mediated binding interactions from hydrophobic contacts. [1]

Metabolic Stability Profiling of Fluorinated vs. Non‑Fluorinated Phenoxyacetamides

For laboratories conducting in vitro metabolic stability assays (e.g., liver microsome or hepatocyte incubations), this compound provides a direct comparison point against the des‑fluoro N‑phenyl analog. The para‑fluorine substitution is expected to reduce oxidative clearance at that position, enabling quantitative measurement of the metabolic stabilization effect in the phenoxyacetamide series. [2]

Library Procurement for Lead‑Like Screening Collections

Screening facilities selecting compounds for lead‑like or fragment‑oriented libraries can prioritize this compound based on its compliance with lead‑likeness criteria (MW = 354 Da, rotatable bonds = 5, tPSA = 47 Ų). Its commercial availability from multiple suppliers (ChemDiv, ChemBridge, Vitas‑M, Princeton BioMolecular) ensures reliable sourcing at research scale.

Quote Request

Request a Quote for 2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.